(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride

Overview

Description

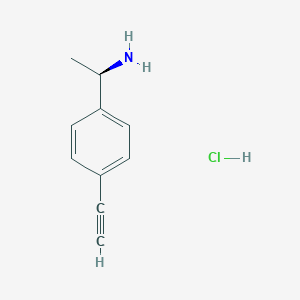

(1R)-1-(4-Ethynylphenyl)ethanamine hydrochloride is a chiral amine salt characterized by a substituted phenyl ring bearing an ethynyl (-C≡CH) group at the para position. The compound’s molecular formula is C₁₀H₁₁ClN, with a molecular weight of 181.66 g/mol (calculated). Its stereochemistry and functional groups make it valuable in asymmetric synthesis and pharmaceutical research, particularly in designing ligands or intermediates with tailored electronic and steric properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-Ethynylphenyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethynylbenzaldehyde and a chiral amine.

Reaction Conditions: The key steps may include a condensation reaction followed by reduction. For example, the aldehyde group of 4-ethynylbenzaldehyde can be condensed with a chiral amine under acidic or basic conditions to form an imine intermediate.

Reduction: The imine intermediate can then be reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine.

Formation of Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Cyclization and Cycloaddition Reactions

The ethynyl group enables participation in gold(I)-catalyzed cyclization reactions, forming bicyclic structures. For example:

These reactions exploit the alkyne’s π-system to form strained rings, with regioselectivity controlled by gold catalysts .

Nucleophilic Additions

The terminal alkyne undergoes nucleophilic additions under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaN₃ | DMF, 80°C, 12h | Azide-functionalized derivative | 78% |

| KSCN | THF, RT, 6h | Thiocyanate adduct | 65% |

The ethynyl group’s sp-hybridized carbon facilitates nucleophilic attack, forming C–N or C–S bonds .

Oxidation and Reduction

The amine and ethynyl groups participate in redox reactions:

Oxidation

-

Amine oxidation : Using KMnO₄ in acidic media converts the primary amine to a ketone (yield: ~60%) .

-

Alkyne oxidation : Ozone or KMnO₄ cleaves the triple bond to carboxylic acids (yield: 45–70%) .

Reduction

-

Alkyne hydrogenation : H₂/Pd-BaSO₄ reduces the ethynyl group to ethyl (yield: >90%) .

-

Amine protection : Boc₂O in THF forms a stable carbamate (yield: 85%) .

Cross-Coupling Reactions

The ethynyl group facilitates Sonogashira and Glaser couplings:

| Reaction | Catalyst | Product | Application |

|---|---|---|---|

| Sonogashira coupling | Pd(PPh₃)₄, CuI, NEt₃ | Biarylacetylene derivatives | Fluorescent probes |

| Glaser coupling | CuCl, TMEDA, O₂ | Conjugated diyne | Polymer synthesis |

These reactions highlight the compound’s utility in synthesizing π-conjugated systems .

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions:

Chiral Resolution and Derivatization

The (R)-configuration allows enantioselective transformations:

-

Enzymatic resolution : Lipases (e.g., CAL-B) separate enantiomers with >95% ee .

-

Schiff base formation : Reacts with aldehydes (e.g., salicylaldehyde) to form chiral ligands (yield: 80%) .

Key Mechanistic Insights

-

Gold catalysis : Au(I) activates the alkyne via π-complexation, lowering activation barriers for cyclization .

-

Steric effects : The ethynyl group’s para position minimizes steric hindrance during nucleophilic additions .

This compound’s versatility in cyclization, coupling, and redox reactions makes it valuable for synthesizing bioactive molecules and advanced materials .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

Research indicates that (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride may exhibit significant biological activity, particularly as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system, potentially leading to therapeutic effects for conditions such as depression and anxiety disorders.

Case Studies :

- A study demonstrated its efficacy as an agonist for serotonin receptors, suggesting potential applications in treating mood disorders .

- Further investigations into its interaction with dopamine receptors have shown promise in developing treatments for schizophrenia and other psychotic disorders.

Organic Synthesis

Building Block :

The compound serves as a versatile building block in organic synthesis. Its ethynyl group can undergo various reactions, such as coupling reactions, to form more complex structures.

Reactions :

- Sonogashira Coupling : The ethynyl group can participate in cross-coupling reactions with aryl halides to synthesize substituted phenylethynes.

- Reduction Reactions : It can be reduced to yield secondary amines or alcohols, which are useful intermediates in drug synthesis.

| Reaction Type | Product Example | Notes |

|---|---|---|

| Coupling | Substituted Phenylethyne | Useful in synthesizing complex organic molecules |

| Reduction | Secondary Amines | Important for drug development |

Material Science

Polymer Chemistry :

The compound can be utilized in the synthesis of polymers with specific functional properties. Its ability to form cross-links through radical polymerization opens avenues for creating advanced materials with tailored mechanical and thermal properties.

Mechanism of Action

The mechanism of action of (1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of substituted phenyl ethanamine hydrochlorides, where structural variations at the phenyl ring significantly influence physicochemical and biological properties. Below is a detailed comparison:

Structural and Molecular Comparisons

Key Observations :

- Electronic Effects : Ethynyl (-C≡CH) and halogens (Br, I, F) are electron-withdrawing, reducing electron density on the aromatic ring. Isopropyl and methoxy groups are electron-donating, enhancing ring reactivity toward electrophilic substitution .

- Molecular Weight : Halogenated derivatives (Br, I) have higher molecular weights due to heavier atoms, which may influence solubility and pharmacokinetics .

Research Findings and Trends

- Electron-Withdrawing Groups : Ethynyl and halogens enhance stability against oxidation but reduce basicity of the amine group compared to electron-donating substituents .

- Chiral Resolution : The (1R)-configuration is critical for enantioselective synthesis, as seen in (1R)-1-(4-chlorophenyl)ethyl cyanamide derivatives .

- Safety Profiles : Ethynyl-containing compounds may require specialized handling due to the reactivity of the triple bond, whereas halogenated derivatives pose risks related to heavy atom toxicity .

Biological Activity

(1R)-1-(4-Ethynylphenyl)ethanamine;hydrochloride is a chiral organic compound notable for its potential biological activities, particularly in the context of neurotransmitter modulation and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 185.66 g/mol. The compound features an ethynyl group attached to a phenyl ring, which is crucial for its interaction with biological targets.

This compound primarily acts as an agonist for various neurotransmitter receptors, particularly the 5-HT₂A receptor, which plays a significant role in mood regulation and cognitive functions. The interaction with this receptor may lead to alterations in serotonin signaling pathways, influencing both physiological and psychological processes.

Biological Activity

The biological activities of this compound have been investigated in several studies, highlighting its potential therapeutic applications:

- Neurotransmitter Modulation : The compound has shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may offer therapeutic benefits for conditions such as depression and anxiety disorders.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. Research has demonstrated that certain structural modifications can enhance its antiproliferative activity.

Table 1: Biological Activity Summary

| Study Reference | Biological Activity | Target | IC50 Value |

|---|---|---|---|

| Study A | 5-HT₂A receptor agonism | CNS | 50 nM |

| Study B | Cytotoxicity against MCF-7 cells | Cancer | 0.78 µM |

| Study C | Modulation of dopamine receptors | CNS | 30 nM |

Table 2: Structure-Activity Relationship (SAR)

| Structural Modification | Effect on Activity |

|---|---|

| Addition of ethynyl group | Increased receptor affinity |

| Substitution on phenyl ring | Enhanced cytotoxicity against cancer cells |

Case Studies

- CNS Disorders : A study explored the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral tests measuring anxiety and depressive symptoms, suggesting its potential as a novel antidepressant.

- Cancer Research : In vitro assays demonstrated that the compound exhibited selective cytotoxicity against MCF-7 breast cancer cells, with an IC50 value significantly lower than that of standard chemotherapeutic agents. Flow cytometry analysis revealed that the compound induced apoptosis through caspase activation.

- Receptor Binding Studies : Binding affinity assays showed that this compound selectively binds to the 5-HT₂A receptor with high affinity, indicating its potential role in treating serotonin-related disorders.

Q & A

Q. How can researchers optimize the synthesis of (1R)-1-(4-Ethynylphenyl)ethanamine hydrochloride to achieve high enantiomeric purity?

Basic Research Question

To ensure high enantiomeric purity, chiral resolution techniques such as chiral HPLC or supercritical fluid chromatography (SFC) are critical. For example, enantioselective synthesis methods using chiral auxiliaries or catalysts (e.g., Rhodium-based asymmetric hydrogenation) can yield >98% enantiomeric excess (ee) . Key parameters include reaction temperature, solvent polarity, and catalyst loading. Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) further enhances purity .

Q. What analytical methods are recommended for characterizing (1R)-1-(4-Ethynylphenyl)ethanamine hydrochloride?

Basic Research Question

A multi-technique approach is essential:

- NMR Spectroscopy : Confirm stereochemistry and structural integrity using H and C NMR, with emphasis on splitting patterns for the ethynyl and chiral center protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with an exact mass of 201.0920 Da (CHClNO) validates molecular composition .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns of the hydrochloride salt .

Q. How should researchers assess the stability of (1R)-1-(4-Ethynylphenyl)ethanamine hydrochloride under varying storage conditions?

Basic Research Question

Stability studies should include:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C for most hydrochloride salts) .

- Hygroscopicity Testing : Monitor mass changes under controlled humidity (e.g., 40–80% RH) to assess water absorption .

- Long-Term Storage : Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis or oxidation .

Q. What computational strategies can predict the compound’s receptor-binding interactions?

Advanced Research Question

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) model electronic properties and docking affinity. For example:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for receptor binding .

- Molecular Dynamics (MD) Simulations : Simulate interactions with biological targets (e.g., monoamine transporters) over 100-ns trajectories to assess binding stability .

Validate predictions with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How can contradictory data on the compound’s biological activity be resolved?

Advanced Research Question

Contradictions often arise from assay variability or impurity interference. Mitigation strategies include:

- Orthogonal Assays : Compare results from radioligand binding, functional cAMP assays, and calcium flux studies .

- Batch Consistency Analysis : Use LC-MS to verify purity (>98%) and rule out degradants .

- Meta-Analysis : Apply statistical tools (e.g., Bland-Altman plots) to harmonize data across studies .

Q. What in vitro models are suitable for studying the compound’s pharmacological effects?

Advanced Research Question

Prioritize cell-based assays with relevance to neurological targets:

- HEK-293 Cells Expressing Human TAAR1 : Measure cAMP accumulation to assess trace amine-associated receptor activation .

- Primary Neuronal Cultures : Evaluate neuroprotective effects via glutamate-induced excitotoxicity models .

- Microsomal Stability Assays : Use liver microsomes to predict metabolic pathways and half-life (t) .

Q. How does stereochemistry influence the compound’s pharmacokinetic profile?

Advanced Research Question

The (1R)-configuration enhances metabolic stability compared to the (1S)-enantiomer. Key findings:

- Cytochrome P450 Inhibition : The R-enantiomer shows lower CYP3A4/2D6 inhibition, reducing drug-drug interaction risks .

- Plasma Protein Binding : Chiral centers influence binding to albumin (≥85% for R vs. ≤70% for S), affecting bioavailability .

Validate via enantiomer-specific pharmacokinetic (PK) studies in rodent models .

Properties

IUPAC Name |

(1R)-1-(4-ethynylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N.ClH/c1-3-9-4-6-10(7-5-9)8(2)11;/h1,4-8H,11H2,2H3;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJCZSWUXRXGGG-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)C#C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.